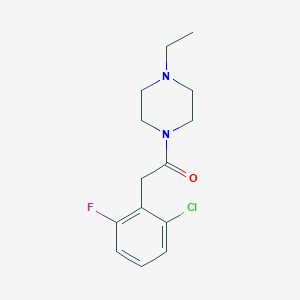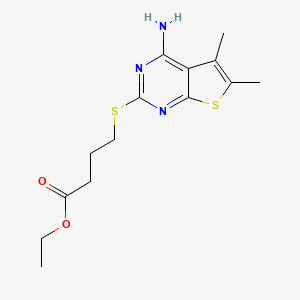![molecular formula C17H17N3O2 B4606541 2-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzamide](/img/structure/B4606541.png)
2-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzamide
Overview
Description
2-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzamide is a synthetic organic compound that belongs to the class of indene derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an indene moiety, which is a bicyclic structure consisting of a benzene ring fused to a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzamide typically involves the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through various methods, including the cyclization of appropriate precursors.
Coupling with Benzamide: The final step involves coupling the indene derivative with benzamide under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the indene ring or the amide group.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the benzene ring or the indene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin, which have diverse biological activities.
Benzamide Derivatives: Compounds like sulpiride and tiapride, which are used as antipsychotic and antiemetic agents.
Uniqueness
2-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzamide is unique due to its specific structure, which combines the indene and benzamide moieties. This unique structure imparts distinct biological activities and potential therapeutic applications that may not be observed in other similar compounds.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-ylcarbamoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c18-16(21)14-6-1-2-7-15(14)20-17(22)19-13-9-8-11-4-3-5-12(11)10-13/h1-2,6-10H,3-5H2,(H2,18,21)(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEHKWPONMEYCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)NC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4606461.png)

![4-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-1-piperazinecarbothioamide](/img/structure/B4606486.png)
![1-(3-chlorophenyl)-N-[3-(dimethylamino)propyl]methanesulfonamide](/img/structure/B4606502.png)
![N-[2-(biphenyl-2-yloxy)ethyl]thiophene-2-carboxamide](/img/structure/B4606506.png)
![3-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyano-N-isopropylacrylamide](/img/structure/B4606507.png)
![N-PENTYL-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE](/img/structure/B4606512.png)
![N-methyl-3-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B4606521.png)

![methyl 2-chloro-5-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4606533.png)
![3-[(2,5-DIMETHYLPHENYL)METHYL]-7-METHYL-1-PHENYL-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4606542.png)
![4-fluoro-N-[2-(4-methoxyphenoxy)ethyl]benzenesulfonamide](/img/structure/B4606548.png)
![2-[1-(METHYLSULFONYL)-3-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE](/img/structure/B4606551.png)
![N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-2-(4-CHLOROPHENOXY)ACETAMIDE](/img/structure/B4606554.png)
